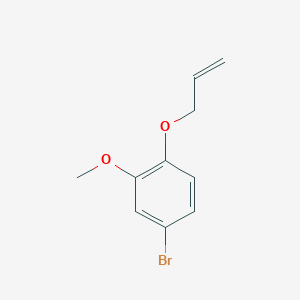

1-Bromo-4-allyloxy-3-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

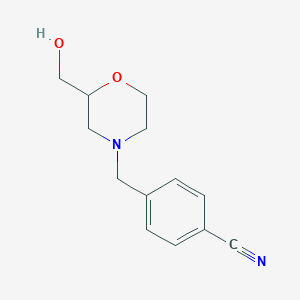

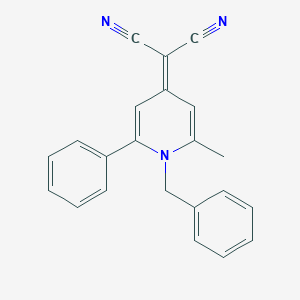

1-Bromo-4-allyloxy-3-methoxybenzene is a chemical compound with the molecular formula C10H11BrO2 . It is also known as 4-Bromo-2-methoxy-1-(2-propen-1-yloxy)benzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-allyloxy-3-methoxybenzene consists of a benzene ring substituted with bromo, allyloxy, and methoxy groups . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Arylation in Fragrance Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is used in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process affords 2-methyl-3-aryl-propanals, significant in the synthesis of floral fragrances, demonstrating practical feasibility and high chemoselectivity (Scrivanti et al., 2008).

Role in Radical Cyclisation

The compound serves as a precursor in selective radical cyclisation to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam. This process yields various tetrahydrofuran derivatives in high yields, showcasing its utility in organic synthesis (Esteves et al., 2007).

Liquid Crystal Synthesis

1-Bromo-4-allyloxy-3-methoxybenzene is involved in synthesizing enantiopure trioxadecalin-derived liquid crystals. The mesogenic properties of these compounds are influenced by the substituent's nature on the phenyl ring, important in the field of chiral liquid crystals (Bertini et al., 2003).

Bio-based Polymer Networks

This compound contributes to the synthesis of bio-based polymer networks through thiol-ene photopolymerizations with allyl-etherified eugenol derivatives. These polymer networks have diverse thermal and mechanical properties, useful in materials science (Yoshimura et al., 2015).

Environmental Studies

It's also found in the study of bromochloromethoxybenzenes in the marine troposphere, helping to understand the biogenic and anthropogenic origins of various halogenated compounds in the environment (Führer & Ballschmiter, 1998).

Catalysis in Organic Reactions

The compound plays a role as a catalyst in the cleavage of epoxides into halohydrins, facilitating regioselective transformations under neutral conditions. This showcases its utility in synthetic organic chemistry (Niknam & Nasehi, 2002).

Safety and Hazards

The safety data sheet for 3-Bromoanisole, a related compound, indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 1-Bromo-4-allyloxy-3-methoxybenzene.

特性

IUPAC Name |

4-bromo-2-methoxy-1-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCHDNWZSJRFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-allyloxy-3-methoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)

![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)